molecular formula C7H13NO2 B142875 (E)-methyl 4-(dimethylamino)but-2-enoate CAS No. 212776-19-7

(E)-methyl 4-(dimethylamino)but-2-enoate

Cat. No.: B142875
CAS No.: 212776-19-7
M. Wt: 143.18 g/mol
InChI Key: CIBYNORTVQSQMW-SNAWJCMRSA-N
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Description

(E)-methyl 4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C7H13NO2. It is a versatile chemical used in various scientific research fields due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. One common method involves the esterification of 4-(dimethylamino)but-2-enoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including purification steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(E)-methyl 4-(dimethylamino)but-2-enoate is widely used in scientific research, including:

    Chemistry: It serves as a building block in organic synthesis and the development of new materials.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The dimethylamino group plays a crucial role in its reactivity, influencing the compound’s behavior in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4-(dimethylamino)but-2-enoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    4-Dimethylaminobut-2-ynoic Acid Hydrochloride: Contains a similar dimethylamino group but with a different backbone structure.

Uniqueness

(E)-methyl 4-(dimethylamino)but-2-enoate is unique due to its specific ester group and the position of the dimethylamino group, which confer distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

methyl (E)-4-(dimethylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYNORTVQSQMW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212776-19-7
Record name Methyl (2E)-4-(dimethylamino)-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2E)-4-(dimethylamino)-2-butenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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